Pipazethate Hydrochloride

Catalog No.
S573097
CAS No.
6056-11-7
M.F
C21H26ClN3O3S
M. Wt
436.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pipazethate Hydrochloride

CAS Number

6056-11-7

Product Name

Pipazethate Hydrochloride

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride

Molecular Formula

C21H26ClN3O3S

Molecular Weight

436.0 g/mol

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H

InChI Key

FEUBUXUFKHXRKO-UHFFFAOYSA-N

SMILES

Array

Synonyms

10H-Pyrido[3,2-b][1,4]benzothiazine-10-carboxylic Acid 2-(2-Piperidinoethoxy)ethyl Ester Hydrochloride; Pipazethate Hydrochloride; Pipazethate Monohydrochloride; 2-(2-Piperidinoethoxy)ethyl 10H-pyrido[3,2-b][1,4]benzothiazine-10-carboxylate Hydrochlo

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

The exact mass of the compound Pipazethate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106961. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazides - Benzothiadiazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pipazethate Hydrochloride (CAS 6056-11-7) is a synthetic 1-azaphenothiazine derivative and a non-narcotic, centrally acting agent historically investigated for antitussive applications. In modern research and industrial procurement, it is primarily valued as a highly specific pharmacological probe. Unlike traditional opioid-based compounds, Pipazethate functions as a sigma-1 receptor ligand (IC50 ~190 nM) and a GABA antagonist[1]. As a hydrochloride salt, it presents as a water-soluble crystalline powder that maintains high stability in aqueous solutions at a pH of approximately 4 [2]. This distinct mechanistic profile and favorable aqueous processability make it a critical reference standard and negative control in respiratory pharmacology and receptor-binding assays.

Substituting Pipazethate Hydrochloride with common in-class or functional alternatives fundamentally alters both experimental outcomes and formulation stability. Replacing it with standard antitussives like Codeine or Dextromethorphan shifts the primary mechanistic pathway to opioid receptor agonism or NMDA receptor antagonism, respectively, invalidating assays designed to isolate non-narcotic pathways [1]. Furthermore, attempting to use Pipazethate free base instead of the hydrochloride salt severely compromises aqueous processability; the free base requires organic solvents for handling, whereas the pre-formed hydrochloride salt allows for direct, stable aqueous dissolution (pH ~4) and avoids the 5–14% yield loss and additional processing steps associated with in-house salt conversion[2]. Consequently, procuring the exact hydrochloride form is mandatory for reproducible, non-narcotic receptor modeling and stable aqueous formulation.

Receptor Target Specificity: Sigma-1 Binding vs. Opioid/NMDA Pathways

Pipazethate Hydrochloride demonstrates highly specific binding to the sigma-1 receptor with an IC50 of 190 nM, completely lacking the opioid receptor affinity of Codeine or the NMDA antagonism of Dextromethorphan [1]. This quantitative binding profile ensures that downstream neurological or antitussive responses are strictly isolated to sigma-1/GABA pathways.

Evidence DimensionPrimary receptor target affinity (IC50)
Target Compound DataSigma-1 IC50 = 190 nM
Comparator Or BaselineCodeine (Opioid agonist) / Dextromethorphan (NMDA antagonist)
Quantified DifferenceComplete divergence in primary receptor target class
ConditionsIn vitro receptor binding assays

Procuring Pipazethate HCl is essential for researchers who must exclude opioid and NMDA receptor interference when modeling central nervous system pathways.

Processability and Aqueous Stability of the Hydrochloride Salt

The isolation of Pipazethate Hydrochloride from its free base using isopropanol and isopropanolic HCl yields a highly stable crystalline product (86–95% theoretical yield) that forms robust aqueous solutions at pH 4 [1]. In contrast, the free base form lacks this direct aqueous stability and requires organic solvent handling, making the HCl salt significantly more efficient for direct formulation workflows.

Evidence DimensionAqueous stability and salt isolation yield
Target Compound DataStable aqueous solution at pH 4; 86-95% crystallization yield
Comparator Or BaselinePipazethate free base (Requires organic solvents; less stable in aqueous media)
Quantified Difference>86% reproducible yield advantage and direct aqueous compatibility
ConditionsAqueous dissolution and isopropanol-based crystallization at 0 °C

Buyers should procure the pre-formed HCl salt to bypass inefficient in-house salt conversion and guarantee stability in aqueous test matrices.

Analytical Reproducibility and Quality Control Detection Limits

Pipazethate Hydrochloride can be quantified with extreme precision using extractive colourimetric methods, forming an ion-pair complex with chromazurol S (measured at 512 nm) with a Limit of Detection (LOD) of 3.36 µg/mL and a linear range of 12–92 µg/mL[1]. This method retains its accuracy even in the presence of basic, acidic, and oxidative degradants, providing a superior baseline for stability-indicating assays compared to non-specific UV detection.

Evidence DimensionSpectrophotometric Limit of Detection (LOD)
Target Compound DataLOD = 3.36 µg/mL via chromazurol S complex
Comparator Or BaselineStandard non-specific UV assays (Higher interference from degradants)
Quantified DifferenceHighly specific quantification down to 3.36 µg/mL with zero interference from basic degradants
ConditionsIon-pair complex formation measured at 512 nm in aqueous/methylene chloride extraction

This highly sensitive detection profile ensures that QA/QC departments can reliably monitor batch purity and track degradation in complex formulations.

Clinical Efficacy Profile as a Pharmacological Negative Control

While benchmark antitussives like Codeine suppress cough counts by 40–60% in chronic bronchitis populations, clinical evaluations of Pipazethate have consistently shown it fails to significantly reduce cough frequency compared to placebo [1]. Rather than a therapeutic failure, this distinct lack of broad-spectrum efficacy establishes Pipazethate as a highly valuable negative control in modern antitussive drug screening.

Evidence DimensionReduction in cough frequency (efficacy)
Target Compound DataNo significant reduction vs. placebo
Comparator Or BaselineCodeine (40–60% reduction in cough counts)
Quantified Difference~40-60% lower efficacy in broad-spectrum cough suppression
ConditionsClinical trials in patients with chronic bronchitis/COPD

Procuring Pipazethate HCl provides assay developers with an established, structurally related negative control to validate the efficacy of novel antitussive candidates.

Mechanistic Probing of Sigma-1 and GABA Pathways

Because Pipazethate Hydrochloride binds to the sigma-1 receptor (IC50 = 190 nM) and acts as a GABA antagonist without triggering opioid or NMDA receptors, it is the ideal compound for neurochemical assays designed to isolate these specific pathways [1].

Negative Control Standard in Antitussive Drug Screening

Given its documented lack of broad-spectrum cough suppression compared to benchmark opioids like Codeine (which achieve 40-60% suppression), Pipazethate HCl serves as a critical negative control in in vivo and clinical efficacy models for novel respiratory drugs [2].

Development of Stability-Indicating Analytical Methods

The compound's ability to be quantified down to an LOD of 3.36 µg/mL using chromazurol S, even in the presence of oxidative and acidic degradants, makes it a preferred reference standard for validating new spectrophotometric and HPLC quality control workflows [3].

Aqueous Formulation and Transport Modeling

The high processability and stability of the hydrochloride salt in aqueous solutions at pH 4 allows formulation scientists to use Pipazethate HCl as a reliable model compound for testing the shelf-life and transport stability of 1-azaphenothiazine derivatives [4].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

435.1383406 Da

Monoisotopic Mass

435.1383406 Da

Heavy Atom Count

29

UNII

757GN3W2CZ

Related CAS

2167-85-3 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Antitussive Agents

Pictograms

Irritant

Irritant

Other CAS

14056-67-8
6056-11-7

Wikipedia

Pipazethate hydrochloride

Dates

Last modified: 08-15-2023

Explore Compound Types